3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Overview
Description
“3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C3H6N4 . It is a derivative of the 1,2,4-triazole family. 1,2,4-Triazoles are known for their versatile biological activities and are part of many potent drugs .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine” is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound . The exact structure details are not available in the retrieved data.Scientific Research Applications
Antimicrobial Properties
- Compounds including 1,2,4-triazol derivatives, related to 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have demonstrated significant antimicrobial activities. Research indicates that these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Role in Drug Synthesis
- The synthesis and structure elucidation of 3-Methoxy-1-methyl-1H-1,2,4,-triazol-5-amine have been key in the development of various pharmaceutical drugs. It's used in the formation of other triazole derivatives, which have applications in clinical drugs like Rizatriptan (anti-migraine) and Ribavirin (antiviral) (Selby & Lepone, 1984).
Synthesis of Derivatives
- 1,2,4-triazole scaffolds, which include 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have been used to synthesize a variety of derivatives with significant biological activities, such as trans N-Substituted Pyrrolidine derivatives (Prasad et al., 2021).
Antibacterial and Antifungal Activities
- Derivatives of 1,2,4-triazole, including those related to 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have been tested and found to have effective antibacterial and antifungal activities, showcasing their potential in combating various bacterial and fungal infections (Vo, 2020).
Anticancer Properties
- Research has shown that Mannich base derivatives of 1,2,4-triazoles exhibit anticancer activity, suggesting that similar compounds derived from 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine could have potential applications in cancer therapy (Holla et al., 2003).
properties
IUPAC Name |
5-methoxy-2-methyl-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8-3(5)6-4(7-8)9-2/h1-2H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHIFRVZMBSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513976 | |
Record name | 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine | |
CAS RN |
87009-68-5 | |
Record name | 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.